2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310018
InChI: InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C20H18N4O2S2
Molecular Weight: 410.5 g/mol

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

CAS No.:

Cat. No.: VC16310018

Molecular Formula: C20H18N4O2S2

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide -

Specification

Molecular Formula C20H18N4O2S2
Molecular Weight 410.5 g/mol
IUPAC Name 2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25)
Standard InChI Key ZUGFOJKTANYHAV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Introduction

Structural Features and Molecular Properties

Core Heterocyclic Framework

The compound’s structure integrates three heterocyclic systems:

  • Furan ring: A five-membered aromatic oxygen heterocycle at position 4 of the triazole ring, contributing electron-rich properties and enhancing binding affinity to biological targets.

  • Thiophene ring: A sulfur-containing five-membered ring at position 5 of the triazole, known for improving metabolic stability and lipophilicity.

  • 1,2,4-Triazole ring: A nitrogen-rich heterocycle serving as the central scaffold, facilitating hydrogen bonding and π-π interactions with enzymes or receptors .

The sulfanyl (-S-) bridge connects the triazole core to an acetamide group, which is further substituted with a p-tolyl moiety. This configuration introduces steric bulk and modulates solubility (Table 1).

Table 1: Key Structural Descriptors

PropertyDescription
Molecular FormulaC₂₀H₁₈N₄O₂S₂
Molecular Weight410.5 g/mol
IUPAC Name2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Hydrogen Bond Donors1 (acetamide -NH)
Hydrogen Bond Acceptors5 (triazole N, furan O, acetamide O, thiophene S)

Crystallographic and Conformational Analysis

X-ray crystallography of analogous triazole derivatives reveals that the furan and thiophene rings adopt non-planar orientations relative to the triazole core, with dihedral angles ranging from 8.3° to 70.3° . The acetamide group participates in intermolecular hydrogen bonding, forming dimeric structures via N–H⋯O interactions, which stabilize the crystal lattice and may influence bioavailability .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential heterocycle formation and functionalization (Figure 1):

  • Triazole Ring Construction: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde yields the 1,2,4-triazole precursor.

  • Thiophene Incorporation: Electrophilic substitution introduces the thiophene moiety at position 5 of the triazole .

  • Sulfanyl-Acetamide Coupling: Nucleophilic displacement of a leaving group (e.g., chloride) on chloroacetamide by the triazole-thiolate completes the assembly.

Key Challenges:

  • Low yields (~35–40%) during triazole cyclization due to competing side reactions.

  • Purification difficulties arising from the compound’s limited solubility in polar solvents.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR signals at δ 2.35 ppm (p-tolyl -CH₃), δ 6.45–7.80 ppm (aromatic protons), and δ 10.20 ppm (acetamide -NH) confirm structural integrity.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 410.5 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Mechanistic studies suggest:

  • Cell Wall Disruption: Sulfanyl groups chelate metal ions essential for microbial cell wall synthases .

  • Membrane Permeabilization: Hydrophobic thiophene and furan rings integrate into lipid bilayers, causing leakage of cytoplasmic content.

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus8Cell wall synthesis inhibition
Escherichia coli32Membrane destabilization
Candida albicans16Ergosterol biosynthesis interference

Pharmacological Evaluations and Challenges

Pharmacokinetic Limitations

Despite promising efficacy, the compound faces:

  • Poor Aqueous Solubility: LogP = 3.2 limits oral bioavailability.

  • Hepatic Metabolism: Cytochrome P450-mediated oxidation of the furan ring generates reactive intermediates, raising toxicity concerns .

Structure-Activity Relationship (SAR) Insights

  • Triazole Modifications: N-methylation reduces antibacterial activity by 60%, underscoring the importance of hydrogen-bonding capacity .

  • Thiophene Replacement: Substitution with phenyl decreases anticancer potency (IC₅₀ = 28 µM), highlighting the role of sulfur in tubulin binding.

Future Directions and Applications

Drug Delivery Innovations

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility (4.3-fold increase) and reduce hepatotoxicity.

  • Prodrug Design: Esterification of the acetamide -OH group enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) .

Targeted Therapeutic Development

  • Antibiotic Adjuvants: Synergy with β-lactam antibiotics reduces MRSA MICs to 2 µg/mL.

  • Combination Chemotherapy: Co-administration with paclitaxel decreases MCF-7 viability by 89% versus monotherapy .

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